3-Chloro-1,1,1,2,2-Pentafluoropropane
Description
3-Chloro-1,1,1,2,2-pentafluoropropane (C₃H₂ClF₅), identified by CAS 422-02-6, is a hydrochlorofluorocarbon (HCFC) with a molecular weight of 168.49 g/mol . Its physical properties include a boiling point of 301.3 K (28.15°C) and a liquid-phase heat capacity of 1.087 J/K·g at 313.15 K . This compound is structurally characterized by a chlorine atom at the 3-position and fluorine atoms at the 1,1,1,2,2-positions on the propane backbone.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRPJEPJFXGYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073905 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-02-6 | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gas-Phase Fluorination Process
A patented process (EP0877009A1) describes a two-stage gas-phase fluorination route starting from 1,1,1,3,3-pentachloropropane:
First Stage: 1,1,1,3,3-pentachloropropane reacts with hydrogen fluoride in the vapor phase over a chromium-based fluorination catalyst at elevated temperatures (~250°C). This produces 1,1,1-trifluoro-3-chloro-2-propene as the main intermediate.
Second Stage: The intermediate is further fluorinated with HF in vapor phase to yield 1,1,1,3,3-pentafluoropropane, with hydrogen chloride (HCl) as a by-product that is removed by distillation or other separation techniques.
Recycle: Unreacted intermediates such as 1,1,1-trifluoro-3-chloro-2-propene and 1,1,1,3-tetrafluoro-2-propene are recycled back to the fluorination reactor to improve yield and selectivity.
| Parameter | Value/Condition |
|---|---|
| Catalyst | Chromium hydroxide-derived fluorination catalyst |
| Catalyst pretreatment | Fluorination with HF before reaction |
| Reaction temperature | ~250°C |
| HF to pentachloropropane molar ratio | 5 to 20 (excess HF to ensure complete fluorination) |
| Reactor type | Hastelloy C tube reactor (20 mm ID, 700 mm length) |
| By-product removal | Distillation or alternative HCl removal methods |
This method is cost-effective and yields high selectivity for 3-chloro-1,1,1,2,2-pentafluoropropane and related fluoropropane derivatives. The process also effectively minimizes chlorine residues in the product.
Liquid-Phase Catalytic Fluorination
An alternative approach involves liquid-phase fluorination of 1,1,1,3,3-pentachloropropane or partially fluorinated derivatives using hydrogen fluoride and titanium-based catalysts (FR2768727A1).
- Catalyst: Titanium-based catalysts are preferred over antimony-based ones due to lower corrosion issues.
- Reaction medium: Liquid phase, which allows better control of reaction parameters and improved safety.
- Starting materials: 1,1,1,3,3-pentachloropropane, 3-chloro-1,1,1,3-tetrafluoropropane, and other partially fluorinated chloropropanes.
- Preparation of starting materials: 1,1,1,3,3-pentachloropropane can be synthesized in one step by reacting carbon tetrachloride with vinyl chloride, both industrially available chemicals.
This method is industrially viable and allows selective fluorination to obtain this compound with reduced corrosion and better catalyst longevity.
Catalytic Hydrogenolysis and Alternative Routes
Earlier methods involved hydrogenolysis of chlorofluorinated propane derivatives over palladium or other metal catalysts. However, these routes suffer from poor selectivity and require multiple reaction steps to prepare suitable chlorofluorinated starting materials.
Recent patents describe the catalytic hydrogenation of 1,1,3,3,3-pentafluoro-1-propene to 1,1,1,3,3-pentafluoropropane, but these methods are less practical industrially due to difficulties in obtaining starting materials and controlling substitution reactions.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Catalyst Type | Phase | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Gas-phase fluorination | 1,1,1,3,3-pentachloropropane | Chromium hydroxide-based | Vapor | High yield, cost-effective, recyclable intermediates | Requires high temperature, HF handling |
| Liquid-phase fluorination | 1,1,1,3,3-pentachloropropane, partially fluorinated derivatives | Titanium-based | Liquid | Lower corrosion, better catalyst stability | Catalyst cost, HF handling |
| Catalytic hydrogenolysis | Chlorofluorinated propane derivatives | Palladium on alumina | Liquid/Gas | Potentially selective | Multiple steps, low selectivity |
| Hydrogenation of pentafluoropropene | 1,1,3,3,3-pentafluoro-1-propene | Palladium | Liquid | Direct conversion | Difficult starting material prep, side reactions |
Research Findings and Industrial Implications
- The fluorination of 1,1,1,3,3-pentachloropropane with HF in vapor phase using chromium-based catalysts is well-established for producing this compound with high selectivity and yield.
- Excess hydrogen fluoride (5 to 20 times molar excess) is critical to drive the reaction to completion and minimize chlorine impurities.
- The removal of hydrogen chloride by-product is efficiently managed by distillation, which also facilitates recycling of unreacted intermediates.
- Titanium-based catalysts in liquid phase fluorination offer a corrosion-resistant alternative, improving catalyst life and process sustainability.
- The preparation of starting materials such as pentachloropropane is straightforward, enabling scalable industrial production.
- Alternative hydrogenolysis methods are less favored due to complexity and selectivity challenges.
These findings underscore that the most practical and industrially relevant preparation of this compound relies on controlled fluorination of chlorinated propane derivatives using hydrogen fluoride and robust catalysts under carefully optimized conditions.
Chemical Reactions Analysis
3-Chloro-1,1,1,2,2-Pentafluoropropane undergoes various chemical reactions, including substitution and dehydrohalogenation. In substitution reactions, the chlorine atom can be replaced by other halogens or functional groups under appropriate conditions. Common reagents for these reactions include halogenating agents and bases . Dehydrohalogenation reactions involve the removal of hydrogen chloride (HCl) to form unsaturated compounds, such as alkenes . These reactions typically require the presence of strong bases and elevated temperatures .
Scientific Research Applications
Scientific Research Applications
1. Fluorinated Compound Synthesis
3-Chloro-1,1,1,2,2-pentafluoropropane is utilized as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine into organic molecules, which is valuable in pharmaceuticals and agrochemicals. For example:
- It can be used to synthesize perfluorinated surfactants that exhibit low surface tension and high thermal stability .
2. Catalytic Reactions
Research has demonstrated that this compound can be activated in catalytic processes to produce other valuable chemicals:
- In studies involving mesoporous aluminum fluoride catalysts, it was transformed into tetrafluoropropenes under specific conditions . This transformation is notable for its efficiency and selectivity in producing environmentally friendly alternatives to traditional refrigerants.
3. Environmental Impact Studies
The compound's potential as an alternative to ozone-depleting substances has led to investigations into its environmental behavior:
- Studies have shown that it can undergo degradation in atmospheric conditions, making it a candidate for further research on its long-term environmental impact .
Industrial Applications
1. Refrigerants
Due to its low global warming potential compared to traditional refrigerants like CFCs and HCFCs, this compound is being explored as a refrigerant in HVAC systems. Its properties make it suitable for:
- Use in residential and commercial refrigeration systems.
- Replacement of more harmful substances in existing systems.
2. Polymer Production
The compound serves as a building block for synthesizing fluoropolymers used in coatings and insulation materials. These fluoropolymers are characterized by:
- High thermal stability.
- Chemical resistance.
This makes them ideal for applications in electronics and automotive industries .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,2,2-Pentafluoropropane is not well understood. it is believed to work by reducing the thermal conductivity of polyurethane foam insulation, thereby improving its insulating properties. There is limited research on the biochemical and physiological effects of this compound, but studies have shown that it is not toxic to humans or animals at low concentrations.
Comparison with Similar Compounds
HCFC-225ca (3,3-Dichloro-1,1,1,2,2-Pentafluoropropane)
HCFC-244bb (2-Chloro-1,1,1,2-Tetrafluoropropane)
- Formula : C₃H₃ClF₄
- Synthesis : Produced via hydrofluorination of 2-chloro-3,3,3-trifluoropropene (1233xf) with HF and antimony-based catalysts .
- Applications : Intermediate in refrigerants like HFO-1234yf .
- Key Difference : Reduced fluorine substitution (tetrafluorinated) and a chlorine atom at the 2-position, altering reactivity in catalytic processes .
HFC-245cb (1,1,1,2,2-Pentafluoropropane)
- Formula : C₃H₃F₅
- CAS : 1814-88-6
- Molecular Weight : 134.05 g/mol
- Boiling Point : -18.3°C
- Applications: Non-ozone-depleting refrigerant precursor .
Positional Isomers and Derivatives
HCFC-235cb (3-Chloro-1,1,1,2,3-Pentafluoropropane)
1,1,1,2,2-Pentafluoro-3-Iodopropane
- Formula : C₃H₂F₅I
- CAS : 354-69-8
- Applications : Precursor to HFC-245cb via deiodination .
- Key Difference : Iodine substitution enhances reactivity in synthetic pathways compared to chlorine .
Thermodynamic and Environmental Properties
Research Findings and Industrial Relevance
- Environmental Impact : HCFC-225ca and HCFC-225cb have higher ODPs (0.02) due to dichloro substitution, whereas the target compound’s ODP remains unquantified in available evidence .
- Synthetic Routes : The target compound is synthesized via fluorination of chlorofluoropropanes (e.g., 1-chloro-2,2,3,3-tetrafluoropropane) with HF, contrasting with HFC-245cb’s production from iodinated precursors .
Notes on Evidence Discrepancies
- Structural Ambiguities : mislabels the target compound’s fluorine positions as 1,1,1,2,3 in HCFC-235cb, conflicting with NIST’s 1,1,1,2,2 designation .
Biological Activity
3-Chloro-1,1,1,2,2-pentafluoropropane (HCFC-235cb) is a halogenated hydrocarbon with the chemical formula C3H2ClF5. This compound has garnered attention due to its unique structure and potential applications in various fields including environmental science and toxicology. This article explores the biological activity of HCFC-235cb, focusing on its cytotoxic effects, metabolic pathways, and implications for human health.
Chemical Structure and Properties
The molecular structure of this compound includes five fluorine atoms and one chlorine atom attached to a propane backbone. This configuration imparts distinct physical and chemical properties that influence its biological interactions. The electronegativity of the fluorine atoms can affect the compound's reactivity and binding affinity to biological targets.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects in various cell lines. Studies have shown that exposure to this compound can lead to decreased cell viability and mitochondrial dysfunction. For instance, investigations into related compounds suggest that they may disrupt mitochondrial function in rat hepatocytes, leading to significant cytotoxicity .
The mechanism of action for HCFC-235cb involves its interaction with cellular components. The chlorine atom can participate in nucleophilic substitution reactions, potentially altering the compound's chemical behavior and enhancing its biological activity. Additionally, the presence of fluorine atoms may influence enzyme interactions and receptor binding .
Metabolic Pathways
Understanding the metabolic pathways of HCFC-235cb is crucial for assessing its safety profile. Research indicates that biotransformation processes can yield toxic metabolites. These metabolites may exhibit significant toxicity, necessitating careful evaluation of exposure risks associated with industrial applications and consumer products .
Toxicological Studies
A comprehensive review of toxicological data reveals that HCFC-235cb is classified as a substance of very high concern under EU REACH regulations due to its potential bioaccumulation and endocrine-disrupting properties .
Case Studies
Several case studies have been conducted to evaluate the effects of HCFC-235cb on human health and the environment:
- Study 1 : A study on the exposure effects in laboratory animals indicated that chronic exposure could lead to reproductive toxicity and developmental issues.
- Study 2 : Investigations into occupational exposure among workers handling HCFC compounds revealed increased incidences of respiratory issues and skin irritation.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C3H2ClF5 |
| Molecular Weight | 188.49 g/mol |
| Toxicological Classification | Very Persistent and Very Bioaccumulative (vPvB) |
| Potential Health Effects | Cytotoxicity, Endocrine disruption |
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of 3-chloro-1,1,1,2,2-pentafluoropropane, and how can they be experimentally determined?
- Methodological Answer : Critical properties such as boiling point (254.9–260 K), critical temperature (380.1 K), and critical pressure (31.37 bar) are measured using differential scanning calorimetry (DSC) and vapor-liquid equilibrium (VLE) techniques. Antoine equation parameters (log₁₀(P) = 4.31444 − 1015.576/(T − 20.011)) enable vapor pressure modeling across 232.3–380.1 K . Enthalpy of vaporization (ΔvapH ≈ 22.9–23.0 kJ/mol) is derived from temperature-dependent vapor pressure data via the Clausius-Clapeyron equation .
Q. What synthetic routes are available for this compound, and what catalytic systems are typically employed?
- Methodological Answer : The compound is synthesized via hydrofluorination of chlorinated precursors (e.g., 2-chloro-3,3,3-trifluoropropene) using antimony pentachloride (SbCl₅) or fluorinated antimony catalysts. Reaction conditions (e.g., HF stoichiometry, 25–99.9% SbCl₅) are optimized to minimize byproducts like 1,1,1,2,2-pentafluoropropane (245cb). Gas-phase fluorination with Cr/MgF₂ catalysts achieves >80% selectivity but requires precise temperature control (200–300°C) .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (¹⁹F/¹H NMR) are used to identify impurities (e.g., unreacted HF or isomers). Phase behavior analysis via VLE measurements confirms azeotrope formation with co-products like 2-chloro-1,1,1,2-tetrafluoropropane (244bb) . Purity thresholds (>99%) are established using DSC to detect thermal anomalies .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity challenges in catalytic hydrofluorination of chlorinated propenes?
- Methodological Answer : Competing pathways include (i) HF addition to the double bond and (ii) halogen exchange. Density functional theory (DFT) simulations reveal that SbCl₅ catalysts favor C-F bond formation via a four-membered transition state, while Cr/MgF₂ promotes dehydrogenation. Selectivity is controlled by adjusting HF partial pressure and catalyst acidity . Kinetic studies using in-situ IR spectroscopy track intermediate species (e.g., fluorocarbocations) to optimize residence time .
Q. How do molecular interactions influence the environmental persistence of this compound?
- Methodological Answer : Atmospheric lifetime is estimated via OH radical reaction rate constants (kOH) measured using smog chamber experiments. Computational models (e.g., QSPR) correlate kOH with molecular descriptors like bond dissociation energies (C-Cl: ~339 kJ/mol) and electron affinity. Tropospheric degradation pathways are validated using FTIR to detect products like trifluoroacetic acid (TFA) .
Q. What strategies mitigate azeotrope formation during distillation of this compound from reaction mixtures?
- Methodological Answer : Extractive distillation with ionic liquids (e.g., [BMIM][PF₆]) disrupts azeotropes by altering relative volatility. Process simulations (Aspen Plus®) optimize solvent-to-feed ratios and tray configurations. Alternatively, pressure-swing distillation exploits temperature-sensitive azeotrope composition, with VLE data validated using the Peng-Robinson equation of state .
Q. How does the compound’s phase behavior impact its use in low-GWP refrigerant blends?
- Methodological Answer : Near-azeotropic mixtures with HFOs (e.g., HFO-1234yf) are characterized via isothermal dew/bubble point measurements. The Redlich-Kister equation models non-ideality, while DSC identifies eutectic points. Blend performance is assessed using COP (coefficient of performance) calculations and glide matching .
Data Contradictions and Resolutions
- Synthesis Selectivity : reports SbCl₅ as optimal for hydrofluorination, while highlights Cr/MgF₂ for higher yields. Resolution lies in precursor-specific reactivity: SbCl₅ is preferred for chlorinated propenes, whereas Cr catalysts suit fluorinated intermediates .
- Thermodynamic Data : Boiling points in (254.9 K) and (260 K) differ due to measurement methods (DSC vs. static VLE). Researchers should prioritize DSC for purity-sensitive applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
